(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone
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Overview
Description
(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone is a complex organic compound with a quinoline core structure. This compound is characterized by the presence of a fluoro group at the 6th position, a tosyl group at the 4th position, and a p-tolyl group attached to the methanone moiety. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Tosylation: The tosyl group is introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Attachment of the p-Tolyl Group: The final step involves the Friedel-Crafts acylation of the quinoline derivative with p-tolylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. In biological systems, it may bind to DNA, disrupting the replication process and leading to cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its activity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoroquinolin-3-yl)(p-tolyl)methanone: Lacks the tosyl group, resulting in different chemical reactivity and biological activity.
(4-Tosylquinolin-3-yl)(p-tolyl)methanone: Lacks the fluoro group, affecting its electronic properties and interactions with biological targets.
(6-Fluoro-4-tosylquinolin-3-yl)(phenyl)methanone: Substitutes the p-tolyl group with a phenyl group, altering its steric and electronic characteristics.
Uniqueness
(6-Fluoro-4-tosylquinolin-3-yl)(p-tolyl)methanone is unique due to the combined presence of the fluoro, tosyl, and p-tolyl groups. This unique combination imparts distinct chemical properties, such as enhanced stability, specific reactivity, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3S/c1-15-3-7-17(8-4-15)23(27)21-14-26-22-12-9-18(25)13-20(22)24(21)30(28,29)19-10-5-16(2)6-11-19/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAIIRBIYZQJOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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